5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine
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Overview
Description
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methylimidazo[1,5-A]pyridine with 5-chloropentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated pentyl chain can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazo[1,5-A]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .
Scientific Research Applications
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-A]pyridine: The parent compound without the chlorinated pentyl chain.
Pyrazolo[1,5-A]pyrimidine: A structurally similar compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is unique due to the presence of the chlorinated pentyl chain, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a compound that belongs to the imidazo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's structure features an imidazo[1,5-a]pyridine core with a chloropentyl side chain and a methyl group at the 3-position. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and substitution reactions that enhance their biological properties.
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. Research indicates that imidazo[1,5-a]pyridines can exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: In Vitro Evaluation
- A study evaluated the antiproliferative effects of this compound on several human cancer cell lines, including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
The results showed that this compound exhibited an IC50 value of approximately 2.0 μM against HCT-116 cells, indicating a potent inhibitory effect on cell proliferation.
Cell Line | IC50 (μM) |
---|---|
LN-229 | 3.2 |
Capan-1 | 4.5 |
HCT-116 | 2.0 |
Antibacterial Activity
The antibacterial potential of imidazo[1,5-a]pyridines has also been investigated. While many derivatives show limited antibacterial activity, some have demonstrated effectiveness against specific strains.
Case Study: Antibacterial Testing
- The compound was tested against several Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for E. coli was found to be 32 μM , indicating moderate antibacterial activity.
Antiviral Activity
Imidazo[1,5-a]pyridines have shown promise in antiviral applications as well. Their mechanism often involves interference with viral replication processes.
Case Study: Evaluation Against Viruses
- In vitro studies assessed the antiviral activity of this compound against various viruses. The compound displayed significant activity against:
- Respiratory Syncytial Virus (RSV)
The effective concentration (EC50) against RSV was determined to be 58 μM , suggesting potential as an antiviral agent.
The biological activities of imidazo[1,5-a]pyridines are often attributed to their ability to intercalate into DNA or inhibit specific enzymes involved in cellular processes. This dual mechanism may explain their efficacy in targeting both cancerous cells and pathogens.
Properties
CAS No. |
85691-41-4 |
---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3 |
InChI Key |
WLGLTBFQICSZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C(=CC=C2)CCCCCCl |
Origin of Product |
United States |
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